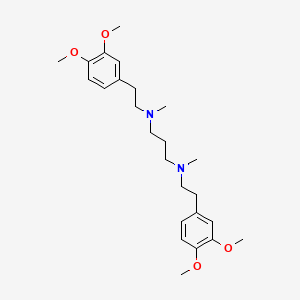
Chromium (III) hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium (III) hexafluoroacetylacetonate is a coordination complex where a central chromium (III) ion is bonded to three hexafluoroacetylacetonate ligands. This compound, with the chemical formula Cr(C5F6O2)3, is known for its unique properties, including high thermal stability and volatility . It is primarily used in scientific research and industrial applications due to its ability to form stable complexes and its reactivity in various chemical processes .
Preparation Methods
The synthesis of chromium (III) hexafluoroacetylacetonate typically involves the reaction of chromium (III) chloride with hexafluoroacetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{CrCl}_3 + 3 \text{C}_5\text{H}_2\text{F}_6\text{O}_2 + 3 \text{NaOH} \rightarrow \text{Cr(C}_5\text{H}_2\text{F}_6\text{O}_2\text{)}_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]
In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of high-purity reagents and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Chromium (III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium under specific conditions.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Chromium (III) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which chromium (III) hexafluoroacetylacetonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. One notable mechanism is its ability to bind to the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . This interaction can lead to the activation of pathways like the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in maintaining cellular energy balance.
Comparison with Similar Compounds
Chromium (III) hexafluoroacetylacetonate can be compared with other similar compounds, such as:
Chromium (III) acetylacetonate: Unlike its non-fluorinated counterpart, this compound exhibits higher thermal stability and volatility, making it more suitable for high-temperature applications.
Chromium (III) chloride: While chromium (III) chloride is commonly used in various chemical reactions, it lacks the unique properties of this compound, such as its ability to form stable complexes with fluorinated ligands.
These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and suitability for specific applications.
Properties
Molecular Formula |
C15H6CrF18O6 |
|---|---|
Molecular Weight |
676.17 g/mol |
IUPAC Name |
chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; |
InChI Key |
HWKPDQBCGOIWGE-JVUUZWNBSA-N |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12325287.png)



![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)
![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)

![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)


![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)


